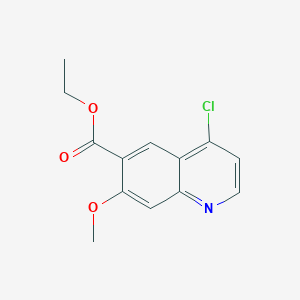

Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-7-methoxyquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(16)9-6-8-10(14)4-5-15-11(8)7-12(9)17-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCSEKSHEOSZTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Chlorination Approach

A robust industrially scalable method involves two main steps:

Step (a): Formation of 4-hydroxy-7-methoxyquinoline-6-carboxamide

- Starting from 4-amino-2-methoxybenzamide, a nucleophilic substitution reaction is performed with 3-chloro-1,2-propanediol in a polar aprotic solvent such as N,N-dimethylformamide.

- Reaction conditions: heating at 110–120 °C for 9–10 hours.

- After reaction completion, the mixture is cooled, water is added, and the product is isolated by centrifugation.

- Yield: approximately 72%.

Step (b): Conversion to 4-chloro-7-methoxyquinoline-6-carboxamide

- The hydroxy intermediate is reacted with chlorinating agents such as thionyl chloride or phosphorus oxychloride in solvents like tetrahydrofuran or 2-methyltetrahydrofuran.

- Acid-binding agents such as diisopropylethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene are used to neutralize generated acids.

- Reaction temperature: 60–80 °C, stirring for 0.5–8 hours.

- After reaction, solvent removal and aqueous workup precipitate the chloroquinoline product.

- Yield: 77–89%.

This method is advantageous due to mild reaction conditions, high yield, low waste generation, and suitability for large-scale production.

Base-Mediated Substitution and Recrystallization

Another method involves:

- Reacting a quinoline carboxamide intermediate with sodium tertiary butoxide in a polar solvent mixture (dimethylformamide and formamide) at low temperatures (0–10 °C).

- The reaction mixture is quenched with water, neutralized with hydrochloric acid, heated to 40–45 °C, and stirred.

- The solid product is filtered, washed, and recrystallized from water and dimethylformamide to obtain pure 4-chloro-7-methoxyquinoline-6-carboxamide.

- This method emphasizes controlled temperature and careful quenching to optimize purity.

Esterification to Ethyl Carboxylate

While direct preparation of the ethyl ester derivative is less frequently detailed, esterification typically follows:

- Conversion of the carboxylic acid or carboxamide intermediate to the corresponding methyl or ethyl ester using thionyl chloride in methanol or ethanol under reflux.

- The esterification step involves dropwise addition of thionyl chloride to the acid in alcohol solvent, heating overnight with periodic supplementation of thionyl chloride.

- Post-reaction workup includes solvent removal, extraction, washing, drying, and purification to yield the esterified quinoline derivative.

Summary Table of Key Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-amino-2-methoxybenzamide | 3-chloro-1,2-propanediol, DMF, phosphoric acid | 110–120 | 9–10 | 72 | Nucleophilic substitution |

| 2 | 4-hydroxy-7-methoxyquinoline-6-carboxamide | Thionyl chloride, DIPEA, THF or 2-MeTHF | 60–80 | 0.5–8 | 77–89 | Chlorination to 4-chloro derivative |

| 3 | 7-bromoquinoline-4-carboxylic acid (related) | Thionyl chloride, methanol, reflux | Reflux | Overnight | - | Esterification to methyl ester |

| 4 | 4-chloro-7-methoxyquinoline-6-carboxamide | Sodium tertiary butoxide, DMF, formamide | 0–10 | 5 | - | Base-mediated substitution and recrystallization |

Research Findings and Industrial Relevance

- The described methods provide mild reaction conditions compared to older high-temperature processes (150–200 °C), reducing safety risks and improving scalability.

- Use of solvents like tetrahydrofuran and 2-methyltetrahydrofuran, combined with bases such as diisopropylethylamine, enhances reaction efficiency and yield.

- The chlorination step is critical for introducing the 4-chloro substituent, which is essential for the biological activity of quinoline derivatives.

- Recrystallization and purification steps ensure high purity, which is vital for pharmaceutical applications.

- The processes have been demonstrated at hundred-kilogram scale, indicating industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at the 4th position can be substituted by nucleophiles such as amines and thiols.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of quinoline-7-carboxylic acid derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines and thiols in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of 4-amino-7-methoxyquinoline-6-carboxylate.

Reduction: Formation of 4-chloro-7-methoxyquinoline-6-carbinol.

Oxidation: Formation of 4-chloro-7-methoxyquinoline-6-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as antitumor agents due to their ability to inhibit specific cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the antitumor properties of derivatives synthesized from this compound. The results indicated that certain modifications led to increased cytotoxicity against human cancer cell lines, suggesting a promising avenue for new cancer therapies .

Biological Evaluation

The compound has been subjected to various biological evaluations, particularly in the context of its interaction with specific receptors. Research has indicated that derivatives of this compound exhibit activity as selective ligands for GABA receptors, which are critical in the treatment of neuropsychiatric disorders.

Case Study: GABA Receptor Ligands

Recent studies have demonstrated that certain derivatives can selectively bind to α6β2/3γ2 GABA receptors, showing potential for treating conditions such as trigeminal orofacial pain. The selective binding profile is crucial for minimizing side effects associated with non-selective agents .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions, including chlorination and esterification processes. Understanding these synthetic routes is essential for developing analogs with enhanced pharmacological properties.

Synthesis Overview

The compound can be synthesized through a multi-step process involving the following reactions:

- Chlorination : Introducing the chlorine atom at the 4-position.

- Methoxylation : Adding the methoxy group at the 7-position.

- Carboxylation : Forming the carboxylic acid derivative at the 6-position.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Research Findings and Challenges

- Positional Isomerism: Ethyl 4-chloroquinoline-3-carboxylate (CAS 13720-94-0) shows a higher similarity score (0.93) to the target compound but diverges in biological activity due to carboxylate positioning .

- Fluoroquinolone Intermediates: Ethyl 7-chloro-6-fluoro derivatives (e.g., CAS 70458-93-4) highlight the importance of fluorine in enhancing antibacterial potency .

- Synthetic Limitations: Cyclization steps for quinoline-6-carboxylates face regioselectivity challenges, often requiring harsh conditions (e.g., chlorobenzene, 130°C) .

Biological Activity

Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a quinoline ring system with notable substitutions that influence its biological properties. The molecular formula can be denoted as C₁₃H₁₁ClN₁O₃, with a molecular weight of approximately 265.68 g/mol. The presence of chlorine and methoxy groups on the quinoline structure is critical for its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit various antimicrobial properties. Quinoline compounds have been studied for their effectiveness against multiple bacterial strains and fungi. The mechanism of action typically involves interference with nucleic acid synthesis or disruption of cellular membranes.

| Compound | Target Microorganism | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate inhibition |

| This compound | Escherichia coli | Significant inhibition |

Antitumor Activity

A study investigated the antitumor effects of related quinoline derivatives against Ehrlich Ascites Carcinoma (EAC) cells in mice. The results demonstrated that compounds with similar structures exhibited significant reductions in tumor cell viability, suggesting that this compound could also possess similar properties.

Key Findings:

- The compound induced apoptosis in EAC cells.

- Histological examinations indicated no adverse effects on liver and kidney functions.

- The compound displayed antioxidant activities, enhancing its potential as a therapeutic agent against cancer.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Quinoline derivatives often engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors involved in cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of quinoline derivatives. Modifications to the functional groups can lead to variations in biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased lipophilicity and potential for enhanced membrane permeability |

| Chlorine substitution | Enhanced binding affinity to target proteins |

Case Studies

- Antitumor Efficacy Study : A recent study evaluated a hybrid compound containing a coumarin moiety linked to a quinolinone structure. This compound demonstrated potent antitumor activity against EAC cells, highlighting the potential for this compound in cancer therapy .

- Antimicrobial Studies : Several studies have reported on the antimicrobial properties of related quinolines, establishing a foundation for further investigation into the specific activities of this compound against various pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.